GDC-0276

NaV1.7 selectivity CNS safety

Researchers studying pain signaling require NaV1.7 inhibitors with reproducible selectivity profiles to avoid translational inconsistencies. GDC-0276 (CAS 1494581-70-2) directly addresses this need. • Potent NaV1.7 inhibition (IC50 0.4 nM, Ki 1.1 nM) with 47-fold selectivity over NaV1.2 - ideal comparator vs. GDC-0310 for CNS side-effect dissection • Characterized oral PK (t½ 3.8-5.3 h) enables confident dose-exposure correlation in rodent acute pain models • Dual-formulation precedent (powder-in-capsule & cyclodextrin solution) supports BCS II/IV formulation development studies Supplied with ≥98% purity and full QC documentation.

Molecular Formula C24H31FN2O4S
Molecular Weight 462.6 g/mol
CAS No. 1494581-70-2
Cat. No. B607615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGDC-0276
CAS1494581-70-2
SynonymsGDC0276;  GDC0276;  GDC0276;  RG7893;  RG-7893;  RG 7893; 
Molecular FormulaC24H31FN2O4S
Molecular Weight462.6 g/mol
Structural Identifiers
SMILESC1CN(C1)S(=O)(=O)NC(=O)C2=C(C=C(C(=C2)C3CC3)OCC45CC6CC(C4)CC(C6)C5)F
InChIInChI=1S/C24H31FN2O4S/c25-21-10-22(31-14-24-11-15-6-16(12-24)8-17(7-15)13-24)19(18-2-3-18)9-20(21)23(28)26-32(29,30)27-4-1-5-27/h9-10,15-18H,1-8,11-14H2,(H,26,28)
InChIKeyPTCBNPULJWGSML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GDC-0276: NaV1.7 Inhibitor Overview


GDC-0276 (CAS 1494581-70-2) is an orally active, potent, and selective inhibitor of the voltage-gated sodium channel NaV1.7 [1]. This compound, developed through a collaboration between Genentech and Xenon Pharmaceuticals, represents a well-characterized tool for probing the role of NaV1.7 in pain signaling pathways [2]. Its development as an acyl-sulfonamide derivative was driven by the need for non-opioid analgesics with a refined preclinical profile and a clear path to clinical investigation [1][3].

GDC-0276 Non-Interchangeability


While several NaV1.7 inhibitors have been developed for pain research, their pharmacological profiles differ substantially [1]. Compounds like PF-05089771 have shown limited clinical efficacy in diabetic peripheral neuropathy, and its development was not pursued [2]. Within the same chemical series, GDC-0276 and its close analog GDC-0310 exhibit divergent selectivity patterns and pharmacokinetic (PK) characteristics that directly impact their utility in different experimental contexts [1]. Simple substitution with another NaV1.7 inhibitor or even a close analog without understanding these specific differences will lead to inconsistent and non-translatable research results [1].

GDC-0276 Comparative Evidence


CNS Isoform Sparing Profile vs. GDC-0310

Compared to its follow-on analog GDC-0310, GDC-0276 demonstrates a substantially different selectivity profile across the NaV channel family. While GDC-0310 was optimized for broader selectivity, GDC-0276 exhibits a more moderate profile, particularly with respect to NaV1.2 and NaV1.6, which are CNS-expressed isoforms [1].

NaV1.7 selectivity CNS safety

Human Half-Life: Acute Dosing Advantage

GDC-0276's preclinical metabolic stability translated to a defined human pharmacokinetic profile. In a first-in-human study, GDC-0276 exhibited a half-life of 3.8–5.3 hours when administered as a cyclodextrin solution formulation [1]. This is a distinct advantage for preclinical models requiring controlled, acute drug exposure without the risk of accumulation seen with longer-acting analogs.

pharmacokinetics half-life human

Oral Bioavailability and Formulation Profile

GDC-0276 demonstrates moderate oral bioavailability, which was a key consideration in its progression. This is in contrast to PF-05089771, for which limited oral exposure and PK variability were noted as significant challenges [1]. The defined PK of GDC-0276 allows for reliable in vivo dosing in rodents for pain efficacy studies.

oral bioavailability formulation preclinical

Phase I Safety and Tolerability Profile

GDC-0276 has a defined human safety and tolerability profile from a completed Phase I study [1]. Single doses up to 270 mg (powder-in-capsule) and 360 mg (cyclodextrin solution) were adequately tolerated. This contrasts with many NaV1.7 inhibitors that have either not progressed to the clinic or have shown dose-limiting toxicities that halted development.

safety tolerability clinical

GDC-0276 Research Use Cases


Acute Pain Models: Defined Oral PK

GDC-0276's characterized oral bioavailability and half-life of 3.8–5.3 hours [1] make it an ideal tool for acute pain studies in rodents. Researchers can confidently dose orally and expect a reproducible pharmacokinetic profile, enabling correlation of plasma exposure with efficacy in models such as formalin-induced pain or post-operative pain.

CNS Liability Profiling vs. Other NaV1.7 Inhibitors

Given its distinct selectivity profile compared to GDC-0310, particularly the 47-fold vs. 337-fold selectivity over NaV1.2 [1], GDC-0276 is a key comparator compound for studies designed to dissect the contribution of peripheral vs. central NaV1.7 inhibition to analgesic efficacy and potential CNS side effects.

Formulation Model for Poorly Soluble Compounds

The clinical development of GDC-0276 involved both a powder-in-capsule and a cyclodextrin solution formulation to address its low solubility [1]. This makes GDC-0276 a valuable model compound for academic and industrial groups developing novel formulation strategies for BCS class II/IV drugs.

NaV1.7 Assay Reference Standard

With a well-defined binding site (voltage sensor domain IV) [1] and a consistently reported IC50 of 0.4 nM [2], GDC-0276 serves as an excellent positive control or reference standard in the development and validation of new biochemical and electrophysiological assays for NaV1.7.

Technical Documentation Hub

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